1-Bromo-2,6-difluorobenzene-d3
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Overview
Description
1-Bromo-2,6-difluorobenzene-d3 is a deuterated derivative of 1-Bromo-2,6-difluorobenzene. It is a halogenated aromatic compound with the molecular formula C6H2D3BrF2. The compound is often used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,6-difluorobenzene-d3 can be synthesized through a multi-step process involving the bromination and fluorination of benzene derivatives. One common method involves the deuteration of 1-Bromo-2,6-difluorobenzene using deuterium gas under specific conditions to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and fluorination reactions, followed by deuteration. These processes are carried out in specialized reactors under controlled temperatures and pressures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,6-difluorobenzene-d3 undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo coupling reactions with arynes and isocyanides to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Reagents such as palladium catalysts and bases like triethylamine are used under inert atmosphere conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Coupling Products: Complex organic molecules with multiple functional groups are typically formed.
Scientific Research Applications
1-Bromo-2,6-difluorobenzene-d3 is used in a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals and as a tracer in metabolic studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2,6-difluorobenzene-d3 involves its ability to participate in electrophilic aromatic substitution reactions. The bromine and fluorine atoms on the benzene ring influence the reactivity and selectivity of the compound in these reactions. The deuterium atoms can also affect the reaction kinetics and pathways by altering the vibrational frequencies of the molecule .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,6-difluorobenzene
- 1-Bromo-3,5-difluorobenzene
- 4-Bromo-1,2-difluorobenzene
- 1-Bromo-2-fluorobenzene
Uniqueness
1-Bromo-2,6-difluorobenzene-d3 is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly useful in studies involving isotopic labeling and kinetic isotope effects .
Properties
Molecular Formula |
C6H3BrF2 |
---|---|
Molecular Weight |
196.01 g/mol |
IUPAC Name |
1-bromo-3,4,5-trideuterio-2,6-difluorobenzene |
InChI |
InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H/i1D,2D,3D |
InChI Key |
HRZTZLCMURHWFY-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])F)Br)F)[2H] |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)F |
Origin of Product |
United States |
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